molecular formula C21H14N4O7 B11545911 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate

4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate

Cat. No.: B11545911
M. Wt: 434.4 g/mol
InChI Key: JXLVIJTVMNWJAO-FSJBWODESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at room temperature, or heating at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form different oxidation products.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrofuran moiety can yield various oxidation products, while reduction of the nitro group can produce an amino derivative.

Scientific Research Applications

4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: It may have potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrofuran moiety can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The cyanophenoxy and acetamido-imino groups may also contribute to the compound’s biological activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrofuran moiety, cyanophenoxy group, and acetamido-imino linkage sets it apart from other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H14N4O7

Molecular Weight

434.4 g/mol

IUPAC Name

[4-[(E)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 5-nitrofuran-2-carboxylate

InChI

InChI=1S/C21H14N4O7/c22-11-15-3-1-2-4-17(15)30-13-19(26)24-23-12-14-5-7-16(8-6-14)31-21(27)18-9-10-20(32-18)25(28)29/h1-10,12H,13H2,(H,24,26)/b23-12+

InChI Key

JXLVIJTVMNWJAO-FSJBWODESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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